Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, a methoxybenzyl group, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the Bromine Atom: Bromination can be performed using N-bromosuccinimide (NBS) under radical conditions.
Attachment of the Methoxybenzyl Group: This step involves a nucleophilic substitution reaction where the triazole ring is reacted with 4-methoxybenzyl chloride in the presence of a base like cesium carbonate.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, products like amines, thiols, or azides.
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: De-brominated triazole derivatives.
Hydrolysis Products: Carboxylic acids.
Scientific Research Applications
Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The bromine atom and methoxybenzyl group can enhance the compound’s binding affinity and specificity. The ethyl ester group can facilitate the compound’s transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-chloro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate
- Ethyl 5-iodo-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate
- Ethyl 5-fluoro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. The methoxybenzyl group also provides unique electronic and steric properties, enhancing the compound’s reactivity and potential biological activity.
Properties
Molecular Formula |
C13H14BrN3O3 |
---|---|
Molecular Weight |
340.17 g/mol |
IUPAC Name |
ethyl 5-bromo-1-[(4-methoxyphenyl)methyl]triazole-4-carboxylate |
InChI |
InChI=1S/C13H14BrN3O3/c1-3-20-13(18)11-12(14)17(16-15-11)8-9-4-6-10(19-2)7-5-9/h4-7H,3,8H2,1-2H3 |
InChI Key |
XSKNOBYKTCHSGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.